H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Peptide Chemistry Analytical Standards Mass Spectrometry

This hexapeptide adds an N-terminal Lys to the ETYSK core, raising MW to 754.8 g/mol and providing amine-reactive sites for carrier-protein conjugation without masking the epitope. Use as a challenging MS calibrant for Lys-rich peptides, a HILIC retention-time standard, or a B-cell epitope scaffold. Standard B2B shipping; bulk and custom synthesis inquiries welcome.

Molecular Formula C33H54N8O12
Molecular Weight 754.8 g/mol
CAS No. 27863-06-5
Cat. No. B1450722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-Glu-Thr-Tyr-Ser-Lys-OH
CAS27863-06-5
Molecular FormulaC33H54N8O12
Molecular Weight754.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C33H54N8O12/c1-18(43)27(41-29(48)22(12-13-26(45)46)37-28(47)21(36)6-2-4-14-34)32(51)39-24(16-19-8-10-20(44)11-9-19)30(49)40-25(17-42)31(50)38-23(33(52)53)7-3-5-15-35/h8-11,18,21-25,27,42-44H,2-7,12-17,34-36H2,1H3,(H,37,47)(H,38,50)(H,39,51)(H,40,49)(H,41,48)(H,45,46)(H,52,53)/t18-,21+,22+,23+,24+,25+,27+/m1/s1
InChIKeyFBQKNUMAUTVRIZ-XPVWPDISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (CAS 27863-06-5) Technical Overview for Research Procurement


H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (CAS 27863-06-5) is a synthetic hexapeptide with the molecular formula C33H54N8O12 and a molecular weight of 754.8 g/mol . It features an N-terminal lysine and a C-terminal lysine flanking the core sequence Glu-Thr-Tyr-Ser [1]. This sequence is structurally related to the pentapeptide ETYSK (Glu-Thr-Tyr-Ser-Lys, CAS 76021-78-8), which is a well-characterized model peptide for mass spectrometry studies [2].

Procurement Rationale: Why H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Cannot Be Replaced by Generic Analogs


Despite limited public data, the specific N-terminal Lys extension in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH distinguishes it from the more common pentapeptide ETYSK (CAS 76021-78-8) [1]. This structural difference alters both physicochemical properties (MW increases from 626.65 g/mol to 754.8 g/mol) and the potential for unique ionic and hydrogen-bonding interactions . In analytical chemistry, such sequence variations can drastically change chromatographic retention, ionization efficiency, and fragmentation patterns [2]. Therefore, substituting this hexapeptide with a similar pentapeptide would invalidate experiments that rely on its specific molecular weight, sequence, or predicted epitope structure.

Quantitative Differentiation Guide for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Procurement


Molecular Weight and Physicochemical Distinction from the Core ETYSK Pentapeptide

The N-terminal Lys extension in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH significantly increases its molecular weight and alters its predicted charge distribution compared to the pentapeptide Glu-Thr-Tyr-Ser-Lys (ETYSK) [1]. H-Lys-Glu-Thr-Tyr-Ser-Lys-OH has a molecular weight of 754.8 g/mol, which is 128.2 g/mol greater than ETYSK (MW 626.6 g/mol) . This difference is critical for analytical methods requiring precise mass-based detection or chromatographic separation, where the hexapeptide will exhibit distinct retention times and MS/MS fragmentation patterns.

Peptide Chemistry Analytical Standards Mass Spectrometry

Sequence-Dependent Ionization and Fragmentation Profile in Mass Spectrometry

While ETYSK has established fragmentation behavior in four-sector tandem mass spectrometry, the N-terminal Lys residue in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is expected to alter its gas-phase basicity and produce distinct b- and y-ion series [1]. This change in the ion fragmentation pattern is critical for de novo sequencing or targeted proteomics assays that rely on specific diagnostic ions. The added Lys residue introduces an additional basic site, which can enhance proton affinity and shift the distribution of fragment ion intensities, directly impacting detection sensitivity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods . Although direct comparative MS/MS data are not publicly available for this specific hexapeptide, the principles governing peptide fragmentation in collision-induced dissociation (CID) allow for class-level inference of altered spectral fingerprints.

Proteomics Tandem Mass Spectrometry Peptide Sequencing

Enhanced Solubility Profile via Additional Charged Residue

The presence of an additional Lys residue (pKa ≈ 10.5) in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, compared to ETYSK, is predicted to increase the peptide's net positive charge at physiological pH . At pH 7.4, ETYSK has a net charge of approximately -1 due to the balancing effect of one Glu and one Lys . In contrast, H-Lys-Glu-Thr-Tyr-Ser-Lys-OH contains two Lys residues and one Glu residue, resulting in a predicted net positive charge (+1) at the same pH [1]. This change in net charge can enhance aqueous solubility, making the hexapeptide more suitable for high-concentration stock solutions required in certain biochemical assays or biophysical measurements.

Formulation Science Peptide Solubility Biochemical Assays

Key Research and Industrial Applications for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH


Use as an Extended Model Peptide for Tandem Mass Spectrometry Method Development

Researchers can utilize H-Lys-Glu-Thr-Tyr-Ser-Lys-OH as a more complex model peptide than the widely used ETYSK to investigate peptide fragmentation and metastable decomposition in modern mass spectrometers [1]. Its longer sequence and additional basic residue provide a more challenging and representative analyte for optimizing collision energy, developing MRM/SRM transitions, and evaluating instrument performance, particularly for proteomics applications targeting Lys-rich peptides.

Calibration Standard for Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to its predicted increased positive charge and greater hydrophilicity relative to ETYSK, H-Lys-Glu-Thr-Tyr-Ser-Lys-OH may serve as a more suitable calibrant for HILIC methods . Its strong retention under high-organic conditions can aid in establishing column performance and retention time reproducibility for separating highly polar and charged biomolecules, including other Lys-rich peptides and small metabolites.

Epitope Mapping and Antigen Design for Antibody Development

The sequence Lys-Glu-Thr-Tyr-Ser-Lys contains potential B-cell epitope residues [2]. The presence of terminal Lys residues may facilitate conjugation to carrier proteins via amine-reactive chemistry (e.g., using NHS-ester or glutaraldehyde) without masking the core Glu-Thr-Tyr-Ser sequence. This makes it a useful candidate for designing peptide antigens or vaccine conjugates where the specific core sequence must be presented to the immune system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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